N-(3-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide
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Overview
Description
N-(3-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with bromine, chlorine, and morpholine groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, including halogenation, sulfonylation, and amidation reactions. One common synthetic route starts with the halogenation of a benzene derivative to introduce bromine and chlorine atoms. This is followed by sulfonylation using sulfonyl chlorides under basic conditions to attach the sulfonyl group. Finally, the morpholine ring is introduced through an amidation reaction with morpholine and a suitable coupling agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(3-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
- N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine
Uniqueness
N-(3-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide stands out due to its specific combination of bromine, chlorine, and morpholine groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of biochemical processes .
Properties
IUPAC Name |
N-(3-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrCl2N2O4S/c18-11-2-1-3-12(8-11)21-17(23)13-9-16(15(20)10-14(13)19)27(24,25)22-4-6-26-7-5-22/h1-3,8-10H,4-7H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZAVBSIMKZPOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC(=CC=C3)Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrCl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362464 |
Source
|
Record name | N-(3-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5346-88-3 |
Source
|
Record name | N-(3-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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